An In-depth Technical Guide to 6-Iodoquinazolin-4-one: Chemical Properties, Structure, and Synthesis
An In-depth Technical Guide to 6-Iodoquinazolin-4-one: Chemical Properties, Structure, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Iodoquinazolin-4-one is a pivotal heterocyclic compound that serves as a fundamental building block in the landscape of medicinal chemistry and pharmaceutical development. Its quinazolinone core is a well-established pharmacophore present in numerous biologically active molecules, exhibiting a wide spectrum of activities including anticancer, antibacterial, and anticonvulsant properties.[1][2] The presence of an iodine atom at the 6-position provides a strategic site for further chemical modification, making it a highly valuable intermediate for the synthesis of complex drug candidates, most notably the targeted cancer therapy, Lapatinib.[3][4] This technical guide provides a comprehensive overview of the chemical properties, structural characteristics, spectroscopic data, synthesis protocols, and biological significance of 6-Iodoquinazolin-4-one.
Chemical Structure and Properties
6-Iodoquinazolin-4-one is a solid, typically appearing as a brown powder.[4] The molecule consists of a bicyclic system where a pyrimidine ring is fused to a benzene ring, with an iodine substituent on the benzene ring and a ketone group on the pyrimidine ring. Its structure and key chemical properties are summarized below.
Table 1: Physicochemical Properties of 6-Iodoquinazolin-4-one
| Property | Value | Reference |
| IUPAC Name | 6-iodo-3H-quinazolin-4-one | [5] |
| Molecular Formula | C₈H₅IN₂O | [5] |
| Molecular Weight | 272.04 g/mol | [5] |
| CAS Number | 16064-08-7 | [3][5] |
| Melting Point | 271 - 274 °C | [3][4] |
| Exact Mass | 271.94466 Da | [5] |
| Topological Polar Surface Area | 41.5 Ų | [5] |
| SMILES | C1=CC2=C(C=C1I)C(=O)NC=N2 | [5] |
| InChIKey | PUGXMZKDRVGIHC-UHFFFAOYSA-N | [5] |
Spectroscopic and Structural Data
The structural elucidation of 6-Iodoquinazolin-4-one and its derivatives relies on various spectroscopic and analytical techniques. While comprehensive spectral data for the parent compound is not extensively published, data from its derivatives provide valuable insights.
Table 2: Summary of Spectroscopic and Crystallographic Data for 6-Iodoquinazolin-4-one and Related Derivatives
| Data Type | Description |
| ¹H and ¹³C NMR | Specific NMR spectra for the parent 6-Iodoquinazolin-4-one are not readily available in the provided literature. However, ¹H NMR data for derivatives such as 6-iodo-2-methyl-3-(2-phenylethyl)-4(3H)-quinazolinone and 6-iodo-3-(4-methoxyphenyl)-2-methyl-4(3H)-quinazolinone have been reported, typically recorded in DMSO-d₆.[6][7] |
| Mass Spectrometry | The monoisotopic mass is calculated to be 271.94466 Da.[5] Mass spectrometry is crucial for confirming the molecular weight and fragmentation patterns during synthesis and analysis. |
| Infrared (IR) Spectroscopy | IR spectra of related quinazolinones show characteristic peaks for N-H and C=O stretching, which are fundamental for identifying the core structure.[8] An IR spectrum for an N-TMS protected derivative of 6-Iodoquinazolin-4-one is also available.[9] |
| Crystal Structure | While a crystal structure for the parent 6-Iodoquinazolin-4-one is not specified, single-crystal X-ray analysis has been performed on derivatives like 6-iodo-3-phenyl-2-propylquinazolin-4(3H)-one, confirming the quinazolinone ring system and the spatial arrangement of its substituents.[10][11] |
Synthesis and Reactivity
The synthesis of 6-Iodoquinazolin-4-one is efficiently achieved from commercially available starting materials. Its reactivity is centered around the quinazolinone core and the iodine substituent, allowing for diverse chemical transformations.
Experimental Protocol: Synthesis of 6-Iodoquinazolin-4-one
A common and high-yielding synthesis route involves the cyclization of 2-amino-5-iodobenzoic acid.[3]
Objective: To synthesize 6-Iodoquinazolin-4-one.
Materials:
-
2-amino-5-iodobenzoic acid
-
Trimethyl orthoformate
-
Acetonitrile (reaction solvent)
Procedure:
-
A mixture of 2-amino-5-iodobenzoic acid and trimethyl orthoformate is prepared in acetonitrile.
-
The reaction mixture is heated under reflux for a specified period until the reaction is complete (monitored by TLC).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The solvent is removed under reduced pressure to yield the crude product.
-
The crude product is then subjected to post-processing, which may include washing with a suitable solvent and recrystallization to afford pure 6-Iodoquinazolin-4-one.
This method has been reported to achieve a yield of up to 94%.[3]
Reactivity
The chemical reactivity of 6-Iodoquinazolin-4-one is characterized by:
-
N-Alkylation/Arylation: The nitrogen atoms in the quinazolinone ring can be functionalized.
-
Palladium-Catalyzed Cross-Coupling: The carbon-iodine bond is a prime site for Suzuki, Sonogashira, and other cross-coupling reactions, enabling the introduction of various aryl, alkyl, and alkynyl groups. This is a key step in the synthesis of many complex derivatives.
-
Nucleophilic Substitution: The related 4-chloro-6-iodoquinazoline is used in N-arylation reactions, highlighting the potential for nucleophilic substitution at the 4-position after appropriate functional group manipulation.[12]
Biological Activity and Applications
The quinazolinone scaffold is a "privileged" structure in medicinal chemistry due to its wide range of pharmacological activities.[2][13]
-
Anticancer Activity: Quinazolin-4-one derivatives are extensively studied as anticancer agents.[13] They are known to act as inhibitors of crucial cellular targets like epidermal growth factor receptor (EGFR) and Aurora kinases.[1][14] The synthesis of compound 45, a 6-(2-aminobenzo[d]thiazol-5-yl) quinazolin-4(3H)-one derivative, showed potent activity against A549 lung cancer cells by inhibiting the ALK/PI3K/AKT signaling pathway.[13]
-
Antibacterial and Antimicrobial Activity: Various derivatives have demonstrated significant antibacterial activity against strains like Staphylococcus aureus and Bacillus subtilis.[8][15]
-
Antiviral Research: The quinazolin-4-one core has been explored for developing inhibitors against viral targets, including the SARS-CoV-2 main protease (Mpro).[16]
-
Pharmaceutical Intermediate: The most prominent application of 6-Iodoquinazolin-4-one is as a key intermediate in the multi-step synthesis of Lapatinib, a dual tyrosine kinase inhibitor used in the treatment of breast cancer and other solid tumors.[4]
Safety and Handling
According to GHS classifications from notifications to the ECHA C&L Inventory, 6-Iodoquinazolin-4-one is considered to cause skin and serious eye irritation.[5] Standard laboratory safety precautions, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat, should be followed when handling this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. Molecular docking and biological evaluation of some thioxoquinazolin-4(3H)-one derivatives as anticancer, antioxidant and anticonvulsant agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 6-Iodoquinazolin-4-one | 16064-08-7 [chemicalbook.com]
- 4. nbinno.com [nbinno.com]
- 5. 6-Iodoquinazolin-4-one | C8H5IN2O | CID 135401666 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. spectrabase.com [spectrabase.com]
- 7. dev.spectrabase.com [dev.spectrabase.com]
- 8. semanticscholar.org [semanticscholar.org]
- 9. dev.spectrabase.com [dev.spectrabase.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis and Antitumor Activity of 6-(2-Aminobenzo[d]thiazol-5-yl) quinazolin-4(3H)-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A series of quinazolin-4(3H)-one-morpholine hybrids as anti-lung-cancer agents: Synthesis, molecular docking, molecular dynamics, ADME prediction and biological activity studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Discovery of quinazolin-4-one-based non-covalent inhibitors targeting the severe acute respiratory syndrome coronavirus 2 main protease (SARS-CoV-2 Mpro) - PMC [pmc.ncbi.nlm.nih.gov]
